molecular formula C8H12N4 B7968936 3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B7968936
M. Wt: 164.21 g/mol
InChI Key: DWRUILUSIJCSFK-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3-phenylbutanoic acid . It has the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-methyl-3-phenylbutanoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid can be achieved through various synthetic approaches. One common method involves the Fischer indole synthesis , which is a versatile and widely used method for constructing indole derivatives . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3-phenylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids , while reduction reactions may yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-Amino-3-methyl-3-phenylbutanoic acid include:

Uniqueness

The uniqueness of 2-Amino-3-methyl-3-phenylbutanoic acid lies in its specific structure and stereochemistry, which contribute to its distinct biological activities and applications in scientific research. Its role as a component in bestatin and its antagonistic properties make it a valuable compound for various studies.

Properties

IUPAC Name

3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRUILUSIJCSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NN=C(N2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NN=C(N2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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